7-Cycloheptyloxy-2,2-dimethylchromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cycloheptyloxy-2,2-dimethylchromene is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicine and agriculture. The unique structure of this compound, characterized by a cycloheptyloxy group attached to a dimethylchromene core, makes it a compound of interest for researchers.
Vorbereitungsmethoden
The synthesis of 7-Cycloheptyloxy-2,2-dimethylchromene typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one derivatives.
Reaction with 3-chloro-3-methylbut-1-yne: This reaction yields an intermediate compound.
Cyclization: The intermediate is cyclized in the presence of N,N-diethylaniline to form the desired chromene structure.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
7-Cycloheptyloxy-2,2-dimethylchromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the chromene ring, potentially altering its biological activity.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
7-Cycloheptyloxy-2,2-dimethylchromene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Wirkmechanismus
The mechanism of action of 7-Cycloheptyloxy-2,2-dimethylchromene involves its interaction with specific molecular targets:
Molecular Targets: It targets fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: The compound interferes with the synthesis of essential membrane components, inhibiting fungal growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
7-Cycloheptyloxy-2,2-dimethylchromene can be compared with other chromene derivatives:
Eigenschaften
CAS-Nummer |
117902-95-1 |
---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
7-cycloheptyloxy-2,2-dimethylchromene |
InChI |
InChI=1S/C18H24O2/c1-18(2)12-11-14-9-10-16(13-17(14)20-18)19-15-7-5-3-4-6-8-15/h9-13,15H,3-8H2,1-2H3 |
InChI-Schlüssel |
PGURYYOXCLKWTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C(C=C2)OC3CCCCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.